N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the imidazole ring is reacted with 1-bromopropane under basic conditions.
Sulfonamide Formation: The final step involves the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with the imidazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.
Pharmacology: The compound is investigated for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzenesulfonamide
- N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxybenzenesulfonamide
- N-(3-(1H-imidazol-1-yl)propyl)-2,4-dimethoxy-4-methylbenzenesulfonamide
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the presence of both the imidazole ring and the 2,5-dimethoxy-4-methylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNDGJODKTKIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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